molecular formula C22H29N5O3 B2629691 N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 922981-67-7

N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2629691
M. Wt: 411.506
InChI Key: XRDVCVKHPZTKEY-UHFFFAOYSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Methodological Improvements

Improvements in Synthesis Techniques : A study focusing on the synthesis of related compounds detailed methodological advancements in the synthesis process, such as improvements in reduction, acetylation, and ethylation steps. These improvements have led to higher yields, reduced costs, and more environmentally friendly procedures, which are critical for scaling up production for industrial applications (Gong Fenga, 2007).

Pharmacological Research

Antidepressant Activity Evaluation : Research on derivatives of similar compounds revealed their potential antidepressant activity through various assays, such as inhibition of neurotransmitter uptake and activity in rodent models. This suggests that compounds with similar structures might hold therapeutic potential for mood disorders (J. Yardley et al., 1990).

Material Science

Novel Copolymers Development : A study on novel copolymers of vinyl acetate with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which share a structural resemblance, explored their synthesis and thermal behavior. The research highlights the potential of such compounds in developing new materials with specific thermal and physical properties (Kamil M. Wojdyla et al., 2022).

Chemical Analysis and Quantitation

High-Performance Liquid Chromatography (HPLC) : An experimental antitumor agent closely related in structure was quantified in plasma using HPLC, demonstrating the importance of precise analytical techniques in the pharmacokinetics and pharmacodynamics studies of potential therapeutic agents (D. Young et al., 1990).

Antiallergy and Antitumor Activity

Evaluation of Antiallergy and Antitumor Potential : Research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, which are structurally similar, showed significant antiallergy activity, indicating the potential for the development of new antiallergic drugs. Additionally, the synthesis and evaluation of certain derivatives for antitumor activity further suggest the versatility of these compounds in medical research (D. A. Walsh et al., 1990).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15(28)24-17-8-10-18(11-9-17)25-22(30)21(29)23-14-20(27(4)5)16-6-12-19(13-7-16)26(2)3/h6-13,20H,14H2,1-5H3,(H,23,29)(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDVCVKHPZTKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

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